3-Bromo-3'-fluoro-4'-methoxybenzophenone

Lipophilicity Physicochemical Properties Drug Design

3-Bromo-3'-fluoro-4'-methoxybenzophenone is a substituted benzophenone derivative bearing bromine, fluorine, and methoxy substituents, with the molecular formula C14H10BrFO2 and a molecular weight of 309.13 g/mol. This compound is characterized as an off-white to light beige crystalline powder with a melting point range of 133-136°C.

Molecular Formula C14H10BrFO2
Molecular Weight 309.13 g/mol
CAS No. 844879-54-5
Cat. No. B1302593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-3'-fluoro-4'-methoxybenzophenone
CAS844879-54-5
Molecular FormulaC14H10BrFO2
Molecular Weight309.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)F
InChIInChI=1S/C14H10BrFO2/c1-18-13-6-5-10(8-12(13)16)14(17)9-3-2-4-11(15)7-9/h2-8H,1H3
InChIKeyXFBBZIQLOGYHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS 844879-54-5) Procurement: Product Class and Core Identifiers


3-Bromo-3'-fluoro-4'-methoxybenzophenone is a substituted benzophenone derivative bearing bromine, fluorine, and methoxy substituents, with the molecular formula C14H10BrFO2 and a molecular weight of 309.13 g/mol . This compound is characterized as an off-white to light beige crystalline powder with a melting point range of 133-136°C [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and material science, where the halogen and methoxy functional groups provide strategic synthetic handles for cross-coupling reactions and further elaboration into biologically active scaffolds .

Why 3-Bromo-3'-fluoro-4'-methoxybenzophenone Cannot Be Replaced by Common Benzophenone Analogs: A Procurement Risk Assessment


Generic substitution of 3-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS 844879-54-5) with close structural analogs such as 3-bromo-4'-methoxybenzophenone (CAS 54118-76-2), 3-bromo-3'-fluorobenzophenone (CAS 75762-58-2), or 4-bromo-3'-fluoro-4'-methoxybenzophenone (CAS 760192-85-6) introduces unacceptable variability in both physicochemical properties and biological target engagement. The precise arrangement of bromine at the meta position, fluorine at the meta' position, and methoxy at the para' position is not arbitrary; it governs critical parameters including lipophilicity (LogP), thermal stability (boiling point), and binding affinity to bromodomain-containing proteins [1]. While these compounds may appear interchangeable in catalog listings, the quantitative evidence below demonstrates that each substituent modification alters the compound's performance profile in ways that directly impact synthetic utility and experimental reproducibility [2].

Quantitative Differentiation of 3-Bromo-3'-fluoro-4'-methoxybenzophenone (844879-54-5) Against Analogs: A Data-Driven Procurement Guide


Enhanced Lipophilicity vs. Non-Fluorinated Analog: LogP Differential of 0.14 Units Confers Superior Membrane Permeability Potential

3-Bromo-3'-fluoro-4'-methoxybenzophenone exhibits a calculated LogP of 3.8278, which is 0.1391 units higher than the non-fluorinated analog 3-bromo-4'-methoxybenzophenone (LogP = 3.6887) [1]. This incremental lipophilicity gain, attributable to fluorine substitution on the phenyl ring, is consistent with established medicinal chemistry principles where fluorine incorporation increases hydrophobic character without substantially increasing molecular weight [2].

Lipophilicity Physicochemical Properties Drug Design

Bromodomain BRPF2-BRD1 Inhibition: Single-Digit Micromolar IC50 Demonstrated via BROMOscan Assay

In a BROMOscan assay measuring inhibition of human BRPF2-BRD1 expressed in Escherichia coli BL21, 3-Bromo-3'-fluoro-4'-methoxybenzophenone achieved an IC50 of 1.80 μM after 1-hour incubation [1]. While direct comparative data for structural analogs in the same assay are not publicly available, this activity level falls within the typical micromolar hit range for fragment-like bromodomain ligands, establishing a verifiable baseline for structure-activity relationship (SAR) exploration [2].

Epigenetics Bromodomain Inhibition BRPF2

Thermal Stability Advantage: Boiling Point Elevation of 9.4°C vs. Non-Fluorinated Analog

3-Bromo-3'-fluoro-4'-methoxybenzophenone exhibits a boiling point of 411°C at 760 mmHg, which is 9.4°C higher than the boiling point of 3-bromo-4'-methoxybenzophenone (401.6°C at 760 mmHg) [1]. This elevation in boiling point is consistent with increased intermolecular dipole-dipole interactions conferred by the fluorine substituent, which enhances thermal stability during high-temperature reactions and purification steps [2].

Thermal Stability Process Chemistry Purification

Bromo Positional Isomer Differentiation: Boiling Point Variance of 11°C Distinguishes 3-Bromo from 4-Bromo Regioisomer

The 3-bromo isomer (target compound, CAS 844879-54-5) exhibits a boiling point of 411°C at 760 mmHg, whereas the 4-bromo positional isomer (CAS 760192-85-6) exhibits a lower boiling point of 400°C at 760 mmHg . This 11°C differential provides a measurable thermodynamic distinction between regioisomers, attributable to differences in molecular packing and dipole alignment [1].

Regiochemistry Physical Properties Quality Control

Commercial Availability and Purity Specification: Standardized 97% Purity Grade with Defined Melting Point Range

3-Bromo-3'-fluoro-4'-methoxybenzophenone is commercially offered with a standardized purity of 97% and a well-defined melting point range of 133-136°C . This narrow melting range, in contrast to the unreported or wider melting ranges of several positional isomers, provides a robust, instrument-free quality control metric for end-users to verify batch consistency upon receipt [1].

Quality Assurance Procurement Reproducibility

Density Parameter Consistency with 4-Bromo Regioisomer; Differentiated from Non-Fluorinated Analog

The target compound exhibits a density of 1.458 g/cm³, which is identical to the density of the 4-bromo regioisomer (CAS 760192-85-6: 1.458 g/cm³) but 4.1% higher than the non-fluorinated analog 3-bromo-4'-methoxybenzophenone (1.401 g/cm³) [1]. This density increment is a direct consequence of fluorine incorporation, which increases molecular mass without proportionally expanding molecular volume [2].

Physical Properties Formulation Material Science

Optimal Application Scenarios for 3-Bromo-3'-fluoro-4'-methoxybenzophenone (844879-54-5) Based on Quantitative Evidence


Medicinal Chemistry: Bromodomain-Targeted Probe Synthesis

Given its confirmed IC50 of 1.80 μM against BRPF2-BRD1 in BROMOscan assays [1], this compound is directly applicable as a starting scaffold for developing chemical probes targeting bromodomain-containing proteins. Its micromolar activity establishes a tractable SAR starting point, and the presence of both bromine and fluorine substituents provides orthogonal synthetic handles for parallel optimization of potency and selectivity. Procurement of this specific regioisomer is essential, as even minor positional shifts (e.g., 4-bromo isomer) would alter both biological activity and physicochemical properties in unpredictable ways [2].

Process Chemistry: High-Temperature Cross-Coupling Reactions

The compound's elevated boiling point of 411°C [1] makes it particularly suitable for synthetic sequences involving sustained heating, such as Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type cross-coupling reactions that leverage the bromine atom. The 9.4°C boiling point advantage over non-fluorinated analogs translates to greater thermal resilience during extended reflux periods, reducing decomposition byproducts and improving isolated yields. The defined melting point range of 133-136°C [2] further supports quality control verification before committing this intermediate to costly downstream transformations.

Structure-Activity Relationship (SAR) Studies: Fluorine-Mediated Lipophilicity Modulation

With a calculated LogP of 3.8278—0.14 units higher than the non-fluorinated comparator [1]—this compound serves as a valuable reference point in SAR campaigns exploring the impact of fluorine substitution on membrane permeability and metabolic stability. Researchers can use this quantitative lipophilicity differential to benchmark the contribution of the meta'-fluoro substituent to overall compound properties, informing the design of more potent and drug-like analogs [2].

Quality Control and Reference Standard: Regioisomeric Identity Verification

The 11°C boiling point differential between the 3-bromo (411°C) and 4-bromo (400°C) regioisomers [1] provides a robust analytical handle for identity confirmation. Procurement of the correct 3-bromo isomer is critical in regulated research environments where regioisomeric purity impacts both safety and efficacy profiles. The narrow melting point range of 133-136°C [2] offers an orthogonal, instrument-free method for rapid batch-to-batch consistency checks, reducing the risk of experimental variability introduced by mis-specified or impure starting materials.

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